molecular formula C18H17N3O4S B2380706 (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol CAS No. 905764-13-8

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2380706
CAS No.: 905764-13-8
M. Wt: 371.41
InChI Key: AVXMRAZQGLRUNH-HNENSFHCSA-N
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Description

(Z)-2-(2-((2-Methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is a thiazole-derived compound characterized by a thiazole core substituted with a 2-methoxyphenyl imino group at position 2, a 3-nitrophenyl group at position 4, and an ethanol moiety at position 3(2H)-yl. The Z-configuration of the imino group and the presence of electron-withdrawing (nitro) and electron-donating (methoxy) substituents on aromatic rings suggest unique electronic and steric properties.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-17-8-3-2-7-15(17)19-18-20(9-10-22)16(12-26-18)13-5-4-6-14(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXMRAZQGLRUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of Substituents: The methoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.

    Attachment of the Ethanol Moiety: The ethanol group is introduced through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a thiazole ring that incorporates both sulfur and nitrogen, along with substituents such as methoxyphenyl and nitrophenyl groups. Its molecular formula is C19H19N3O4S, with a molecular weight of approximately 385.4 g/mol. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .

Anticancer Potential

Thiazole compounds have also been investigated for their anticancer properties. Studies have shown that (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it may act through the modulation of specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial for therapeutic applications. For instance, it has shown promise in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's . This inhibition suggests potential applications in developing treatments for cognitive disorders.

Interaction with Receptors

Research indicates that (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol interacts with various receptors, including those involved in inflammatory responses. This interaction may provide insights into its anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

Synthesis of Novel Materials

In material sciences, the compound's unique structure allows it to be used as a precursor for synthesizing novel materials with specific properties. For example, derivatives of this thiazole compound can be designed to enhance electronic or optical properties, making them suitable for applications in organic electronics or photonics .

Polymer Chemistry

The incorporation of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol into polymer matrices has been explored to improve mechanical and thermal properties of polymers. Such modifications can lead to the development of advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly influence solubility, stability, and bioactivity. Key comparisons include:

Compound Substituents (Position 2/4) Molecular Formula Molar Mass (g/mol) Notable Properties
Target Compound 2-methoxyphenyl / 3-nitrophenyl C₁₈H₁₇N₃O₄S 371.41 (calculated) Nitro group enhances electrophilicity; methoxy improves lipophilicity
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol 2,5-dimethoxyphenyl / 4-methoxyphenyl C₂₀H₂₂N₂O₄S 386.46 Multiple methoxy groups increase solubility in polar solvents
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol Phenyl / 4-isopropylphenyl C₂₀H₂₂N₂OS 362.47 Isopropyl group enhances hydrophobic interactions
2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide m-Tolyl (3-methylphenyl) / phenyl C₁₈H₁₉N₂OS·HBr 415.33 (with HBr) Hydrobromide salt improves aqueous solubility

Key Observations :

  • Hydrobromide salts (e.g., ) demonstrate how counterions can modulate solubility for pharmacological applications.

Biological Activity

(Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound belonging to the thiazole family, characterized by its complex molecular structure and diverse functional groups. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring with substituents that include a methoxyphenyl group and a nitrophenyl group. The general formula for this compound is C19H19N3O4SC_{19}H_{19}N_3O_4S, with a molecular weight of approximately 385.4 g/mol.

Synthesis Steps:

  • Formation of the Thiazole Ring: Synthesized through the reaction of thiourea with an α-haloketone under basic conditions.
  • Introduction of Substituents: The methoxyphenyl and nitrophenyl groups are introduced via nucleophilic substitution reactions.
  • Formation of the Imino Group: Created by the condensation of an amine with an aldehyde or ketone.
  • Attachment of the Ethanol Moiety: Introduced through a nucleophilic addition reaction.

Antimicrobial Properties

Research indicates that thiazole derivatives, including (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol, exhibit significant antimicrobial activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL for structurally similar compounds, indicating potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli

Anticancer Activity

The compound's potential anticancer properties are suggested by its structural characteristics, which may allow it to interact with cellular targets involved in cancer progression.

  • Mechanism of Action: The presence of the thiazole ring may facilitate interactions with enzymes or receptors critical for cell division, potentially inducing apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation:
    A study exploring various thiazole derivatives found that those with similar structural motifs demonstrated significant antibacterial activity, supporting the hypothesis that (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol could exhibit comparable effects .
  • Cytotoxicity Studies:
    In vitro studies on compounds containing thiazole rings indicated substantial cytotoxicity against cancer cell lines, suggesting that (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol may possess similar properties .

The biological activity of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is likely mediated through:

  • Binding Interactions: The methoxyphenyl and nitrophenyl groups enhance binding affinity to specific molecular targets such as enzymes or receptors.
  • Structural Stability: The thiazole ring contributes to stability and reactivity within biological systems, allowing for effective interaction with cellular components.

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